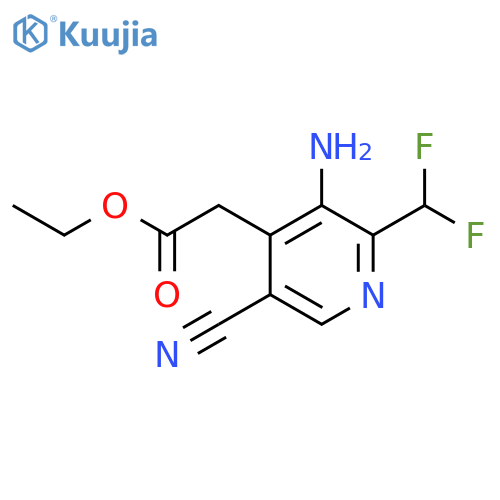Cas no 1805110-38-6 (Ethyl 3-amino-5-cyano-2-(difluoromethyl)pyridine-4-acetate)

1805110-38-6 structure
商品名:Ethyl 3-amino-5-cyano-2-(difluoromethyl)pyridine-4-acetate
CAS番号:1805110-38-6
MF:C11H11F2N3O2
メガワット:255.220749139786
CID:4853380
Ethyl 3-amino-5-cyano-2-(difluoromethyl)pyridine-4-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-amino-5-cyano-2-(difluoromethyl)pyridine-4-acetate
-
- インチ: 1S/C11H11F2N3O2/c1-2-18-8(17)3-7-6(4-14)5-16-10(9(7)15)11(12)13/h5,11H,2-3,15H2,1H3
- InChIKey: WSCDCHOLIUTJLD-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=C(C(C#N)=CN=1)CC(=O)OCC)N)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 342
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 89
Ethyl 3-amino-5-cyano-2-(difluoromethyl)pyridine-4-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029069711-1g |
Ethyl 3-amino-5-cyano-2-(difluoromethyl)pyridine-4-acetate |
1805110-38-6 | 97% | 1g |
$1,460.20 | 2022-04-01 |
Ethyl 3-amino-5-cyano-2-(difluoromethyl)pyridine-4-acetate 関連文献
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
1805110-38-6 (Ethyl 3-amino-5-cyano-2-(difluoromethyl)pyridine-4-acetate) 関連製品
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
